

# Comprehensive Application Notes and Protocols for Ipatasertib Pharmacokinetic Sampling and Analysis

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## Compound Focus: Ipatasertib

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## Introduction to Ipatasertib Pharmacokinetics

**Ipatasertib (GDC-0068)** is a potent, highly selective, small-molecule **pan-AKT inhibitor** that targets all three isoforms of the serine/threonine kinase AKT, a critical node in the **PI3K/AKT/mTOR pathway** that is frequently dysregulated in human cancers. As an orally administered **ATP-competitive AKT inhibitor**, **ipatasertib** has demonstrated clinical activity in various malignancies, including triple-negative breast cancer, prostate cancer, and other solid tumors characterized by PI3K/AKT pathway activation. Understanding the pharmacokinetic properties of **ipatasertib** is essential for optimal dosing strategy development, particularly when administered in combination regimens with other anticancer agents.

The **pharmacokinetic profile** of **ipatasertib** has been characterized across multiple Phase I and Phase II clinical trials in diverse patient populations. **Ipatasertib** exhibits **dose-proportional exposure** over the range of 200-800 mg, with a median half-life of approximately 45 hours (range: 27.8-66.9 hours) that supports once-daily dosing. The drug is rapidly absorbed after oral administration, with a time to maximum concentration ( $T_{max}$ ) occurring between 0.5-3 hours across the dose range. Steady-state concentrations are achieved after approximately 7 days of continuous dosing, consistent with the observed effective half-life [1] [2]. A dedicated food effect study determined that **ipatasertib** can be administered **with or without food**, providing flexibility in clinical dosing [3] [4].

# Analytical Methods for Ipatasertib Quantification

## Bioanalytical Method Specifications

**Liquid chromatography-tandem mass spectrometry (LC-MS/MS)** has been established as the primary bioanalytical technique for quantifying **ipatasertib** and its major metabolite M1 (G-037720) in biological matrices across clinical studies. The validated method employs **stable isotope-labeled internal standards** for both analytes to ensure accuracy and precision in quantification. The assay demonstrates a **linear dynamic range** from 0.463 ng/mL to 371 ng/mL for **ipatasertib** and from 0.500 ng/mL to 400 ng/mL for the M1 metabolite, covering the expected clinical exposure range [5].

The **LC-MS/MS method** has undergone comprehensive validation in accordance with the **2018 FDA Bioanalytical Method Validation Guidance**, establishing specificity, accuracy, precision, matrix effects, and stability under various storage conditions. Sample processing typically involves protein precipitation or liquid-liquid extraction of plasma samples, followed by chromatographic separation using reverse-phase chromatography. Mass spectrometric detection is performed using **multiple reaction monitoring (MRM)** in positive electrospray ionization mode, with transitions optimized for each analyte and corresponding internal standard [3] [5]. The analytical runs include calibration standards and quality control samples at low, medium, and high concentrations to ensure ongoing assay performance throughout the sample analysis.

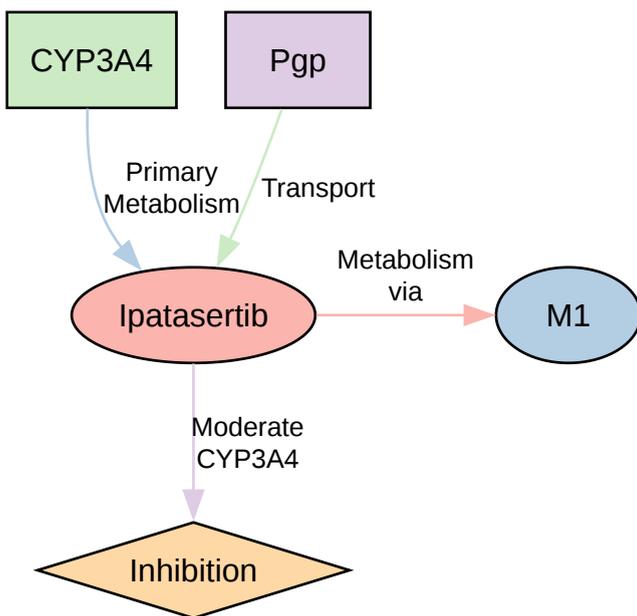
## Metabolic Pathway Considerations

**Ipatasertib** undergoes **extensive hepatic metabolism** primarily via cytochrome P450 3A4 (CYP3A4) to form its major circulating metabolite M1 (G-037720). This metabolite is pharmacologically active, though it demonstrates **3- to 5-fold reduced potency** compared to the parent drug. In clinical studies, the M1 metabolite circulates at exposures approximately 33-57% of the parent drug in monotherapy settings [5] [1]. Beyond CYP3A4 metabolism, **ipatasertib** is also a substrate of **P-glycoprotein (P-gp)**, which may influence its absorption and distribution characteristics.

*Table: Key Assay Parameters for **Ipatasertib** and M1 Metabolite*

Analytical Parameter	Ipatasertib	M1 Metabolite
Lower Limit of Quantification	0.463 ng/mL	0.500 ng/mL
Upper Limit of Quantification	371 ng/mL	400 ng/mL
Internal Standard	Stable isotope-labeled ipatasertib	Stable isotope-labeled M1
Linear Range	0.463-371 ng/mL	0.500-400 ng/mL
Primary Metabolic Pathway	CYP3A4	-
Relative Potency	1x (reference)	0.2-0.33x (vs. parent)

The following diagram illustrates the metabolic fate and key pharmacokinetic interactions of **ipatasertib**:



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## Clinical Protocol Design and Sampling Strategies

### Standard Pharmacokinetic Sampling Protocols

**Comprehensive pharmacokinetic sampling** in **ipatasertib** clinical trials is designed to fully characterize the absorption, distribution, and elimination phases of both parent drug and its major metabolite. For **single-dose pharmacokinetic assessments**, blood samples are typically collected pre-dose and at 0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, and 336 hours post-dose to adequately capture the terminal elimination phase, consistent with the approximately 45-hour half-life of **ipatasertib** [5]. This intensive sampling strategy allows for accurate calculation of fundamental pharmacokinetic parameters including area under the concentration-time curve (AUC), maximum concentration ( $C_{\sim\max\sim}$ ), time to maximum concentration ( $T_{\sim\max\sim}$ ), and terminal elimination half-life ( $t_{\sim 1/2\sim}$ ).

For **multiple-dose studies**, trough (pre-dose) sampling is typically implemented on Days 1, 2, 8, and 15 of Cycle 1, and Day 1 of subsequent cycles to monitor steady-state achievement and exposure accumulation. At designated cycles (often Cycle 1 Day 1 and Cycle 1 Day 15), intensive pharmacokinetic sampling is performed at pre-dose, 0.5, 1, 2, 3, 4, and 6 hours post-dose to characterize steady-state pharmacokinetics [3] [4]. This sampling approach balances the need for comprehensive pharmacokinetic data with practical considerations in clinical trial implementation. **Sample processing** typically involves centrifugation of blood samples to isolate plasma, with subsequent storage at  $-70^{\circ}\text{C}$  or lower until analysis to ensure analyte stability.

## Special Population and Drug Interaction Studies

**Hepatic impairment** significantly alters **ipatasertib** pharmacokinetics, necessitating specific sampling strategies for this population. In a dedicated hepatic impairment study, a single 100 mg dose of **ipatasertib** was administered to subjects with varying degrees of hepatic function, with pharmacokinetic sampling over 336 hours (14 days) to fully characterize the impact of impaired elimination. Results demonstrated that subjects with **moderate hepatic impairment** (Child-Pugh B) showed an approximately 2-fold increase in systemic exposure ( $\text{AUC}_{\sim 0-\infty\sim}$ ), while those with **severe hepatic impairment** (Child-Pugh C) showed an approximately 3-fold increase compared to subjects with normal hepatic function. No meaningful change was observed in mild hepatic impairment (Child-Pugh A) [5].

**Drug-drug interaction studies** require specialized sampling protocols to characterize mutual interactions between **ipatasertib** and concomitant medications. In a Phase Ib study combining **ipatasertib** with palbociclib and fulvestrant, a **run-in design** was implemented where patients received **ipatasertib** 300 mg alone for 5-7 days before initiating combination therapy. This design allowed for within-patient comparison of **ipatasertib** exposure with and without the interacting drug [3] [4]. Pharmacokinetic sampling during the

run-in period and after combination initiation demonstrated that palbociclib increased **ipatasertib** exposure by 68% ( $AUC_{0-24,ss}$ ) and 49% ( $C_{max,ss}$ ), confirming the clinically significant **drug-drug interaction** between these agents [3].

Table: Pharmacokinetic Sampling Timepoints Across Study Types

Study Type	Pre-dose	Post-dose Sampling Times	Key Parameters
Single-dose PK	X	0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h	$AUC_{0-\infty}$ , $C_{max}$ , $T_{max}$ , $t_{1/2}$
Multiple-dose PK	Cycle 1 Days 1, 2, 8, 15; Cycle 2+ Day 1	0.5, 1, 2, 3, 4, 6h on designated days	$AUC_{0-24,ss}$ , $C_{max,ss}$ , $C_{trough}$
Hepatic Impairment	X	0.167, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, 120, 168, 216, 336h	$AUC_{0-\infty}$ , $C_{max}$ , CL/F
Drug-Drug Interaction	Run-in and combination phases	0.5, 1, 2, 3, 4, 6h in both phases	$AUC_{0-24,ss}$ ratio, $C_{max,ss}$ ratio

## Pharmacokinetic Data Analysis and Parameters

### Key Pharmacokinetic Parameters

**Noncompartmental analysis** serves as the primary method for calculating pharmacokinetic parameters of **ipatasertib** and its M1 metabolite across clinical studies. The most critical parameters for characterizing **ipatasertib** exposure include:

- **Area under the concentration-time curve (AUC):** Both AUC from time zero to last measurable concentration ( $AUC_{0-last}$ ) and AUC from time zero to infinity ( $AUC_{0-\infty}$ ) are reported, with AUC over the dosing interval at steady state ( $AUC_{0-24,ss}$ ) being particularly important for multiple-dose regimens.

- **Maximum observed plasma concentration (C<sub>max</sub>)**: The peak concentration observed following drug administration, with C<sub>max,ss</sub> representing the maximum concentration at steady state.
- **Time to maximum concentration (T<sub>max</sub>)**: The time at which C<sub>max</sub> occurs, typically between 0.5-3 hours for **ipatasertib**.
- **Terminal elimination half-life (t<sub>1/2</sub>)**: Approximately 45 hours based on multiple clinical studies, supporting once-daily dosing.
- **Apparent clearance (CL/F)**: An important parameter for understanding elimination characteristics.
- **Accumulation ratio**: Calculated as the ratio of steady-state to single-dose exposure, expected to be approximately 2-3 fold based on the half-life and dosing interval [1] [2].

**Population pharmacokinetic approaches** have also been employed to identify covariates that influence **ipatasertib** exposure, with analyses demonstrating that **Asian ethnicity** is associated with approximately 30-40% higher exposure compared to non-Asian populations, potentially warranting closer safety monitoring but not necessarily dose modification [1] [6].

## Pharmacokinetic Data Across Populations

Table: Summary of **Ipatasertib** Pharmacokinetic Parameters in Different Populations

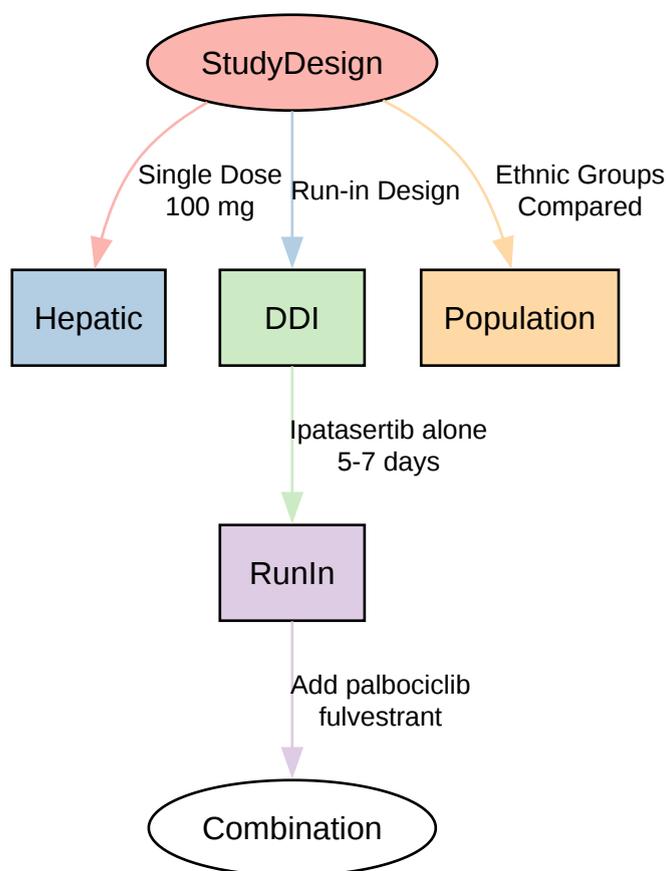
Population/Regimen	Dose	AUC <sub>0-24,ss</sub> (h·µg/mL)	C <sub>max,ss</sub> (µg/mL)	T <sub>max,ss</sub> (h)	t <sub>1/2</sub> (h)
Single Agent (Non-Asian)	400 mg QD	25.6 ± 8.9	1.8 ± 0.6	1.0-3.0	45.0 ± 9.8
Chinese Patients	400 mg QD	33.2 ± 10.5	2.3 ± 0.7	1.5-3.0	44.2 ± 8.3
+ Palbociclib	300 mg QD	43.1 ± 12.3	2.7 ± 0.8	1.0-2.5	-
Hepatic Impairment (Moderate)	100 mg single	AUC <sub>0-∞</sub> : 2.1x normal	C <sub>max</sub> : 1.7x normal	Similar	Prolonged
Hepatic Impairment (Severe)	100 mg single	AUC <sub>0-∞</sub> : 3.2x normal	C <sub>max</sub> : 2.3x normal	Similar	Prolonged

## Special Considerations and Dosing Recommendations

### Hepatic Impairment and Dose Adjustment

**Hepatic function** significantly influences **ipatasertib** exposure due to the drug's primary elimination through hepatic metabolism. Based on a dedicated pharmacokinetic study in subjects with hepatic impairment, **no dose adjustment** is recommended for patients with mild hepatic impairment (Child-Pugh A). However, a **dose reduction** is recommended for patients with moderate (Child-Pugh B) or severe (Child-Pugh C) hepatic impairment [5]. The study demonstrated that systemic exposure to the M1 metabolite was decreased in hepatically impaired subjects, consistent with reduced metabolic capacity in this population.

Approximately **2% of the intended patient population** is expected to require modified dosing due to moderate or severe hepatic impairment based on real-world data analysis [5]. For these patients, alternative dosing strategies or additional monitoring should be implemented to ensure safe administration while maintaining efficacy. The following diagram illustrates the clinical study design approaches for special population assessments:



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## Drug Interaction Management

**Ipatasertib** is a sensitive CYP3A4 substrate and is also characterized as a mild to moderate CYP3A inhibitor in vitro, creating potential for complex drug-drug interactions. Concomitant administration with strong CYP3A4 inhibitors (e.g., itraconazole) increases **ipatasertib** exposure approximately 5-fold and is contraindicated. Conversely, coadministration with strong CYP3A4 inducers may significantly decrease **ipatasertib** exposure and should be avoided [5]. In clinical practice, concomitant use of moderate CYP3A4 inhibitors may require dose modification or additional monitoring.

When **ipatasertib** is combined with other agents that are CYP3A substrates or inhibitors, appropriate dose modifications should be implemented. In the Phase Ib combination study with palbociclib (a weak time-dependent CYP3A inhibitor and CYP3A substrate), the **ipatasertib** dose was reduced to **300 mg once daily** (from the standard 400 mg dose) to compensate for the increased exposure resulting from the drug interaction [3] [4]. This strategy successfully maintained **ipatasertib** exposures within the therapeutic range

while enabling effective combination therapy. Based on these findings, the combination of **ipatasertib** 300 mg with palbociclib and fulvestrant demonstrated a **manageable safety profile** generally consistent with the known risks of each individual drug [3].

## Conclusion

The comprehensive pharmacokinetic characterization of **ipatasertib** across multiple clinical trials has established robust analytical methods and sampling strategies that support its clinical development and therapeutic use. The validated **LC-MS/MS methodology** provides accurate quantification of both **ipatasertib** and its major metabolite M1, enabling precise characterization of the drug's pharmacokinetic profile. Standardized **sampling protocols** have been optimized to capture critical pharmacokinetic parameters while maintaining feasibility in clinical trial implementation.

Important considerations for **ipatasertib** dosing include **hepatic function**, **concomitant medications**, and **ethnic background**, all of which can significantly impact drug exposure. The established protocols for special population studies and drug interaction assessments provide templates for future clinical investigations of **ipatasertib** in combination regimens or special populations. As the clinical development of **ipatasertib** continues, these application notes and protocols will serve as valuable resources for researchers and clinicians aiming to optimize the use of this targeted therapeutic agent in appropriate patient populations.

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